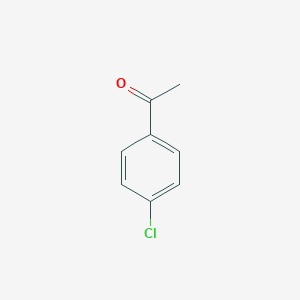
4'-Chloroacetophenone
Cat. No. B041964
Key on ui cas rn:
99-91-2
M. Wt: 154.59 g/mol
InChI Key: BUZYGTVTZYSBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07183421B2
Procedure details


There were weighed out p-chlorophenyl-ethanol (5, racemic compound) (78 mg, 0.05 mmol) and (S)-(−)-3,3,5,5-tetramethyl-4H-dinaphtho[2,1-c:1′,2′-e]-azepin-N-oxyl (1.8 mg, 0.05 mmol). Then, 2 ml of acetone was added to obtain a uniform solution. Added thereto was 250 mg of silica gel (product of Merck, grade 9385) and the mixture was vigorously agitated for 5 minutes. The acetone used was distilled off under reduced pressure. Added thereto was 7% aqueous solution of sodium bicarbonate (5 ml) containing 20 wt. % of sodium bromide. Then, the mixture was thoroughly stirred. Two platinum electrodes (1.5×1.0 cm) were applied to the mixture which was then subjected to electrolytic oxidation reaction for 0.68 hour while being vigorously stirred at −15° C. and maintaining the current at 30 mA (quantity of electricity being 2.2 F/mol). After completion of reaction, silica gel was filtered off from the reaction mixture, extraction was effected with 5 ml of acetone and acetone was distilled off. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=7/1), giving p-chloroacetophenone (6) [39 mg, yield 100% based on the starting compound (5a)] and the starting compound (5b) (38 m, recovery percentage 97%, optical purity 83%).

[Compound]
Name
(S)-(−)-3,3,5,5-tetramethyl-4H-dinaphtho[2,1-c:1′,2′-e]-azepin-N-oxyl
Quantity
1.8 mg
Type
reactant
Reaction Step Two


Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:10])[CH3:9])=[CH:4][CH:3]=1>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
78 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C)O
|
Step Two
[Compound]
|
Name
|
(S)-(−)-3,3,5,5-tetramethyl-4H-dinaphtho[2,1-c:1′,2′-e]-azepin-N-oxyl
|
|
Quantity
|
1.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was vigorously agitated for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a uniform solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The acetone used was distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 20 wt. % of sodium bromide
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Then, the mixture was thoroughly stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then subjected to electrolytic oxidation reaction for 0.68 hour
|
|
Duration
|
0.68 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while being vigorously stirred at −15° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the current at 30 mA (quantity of electricity being 2.2 F/mol)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of reaction, silica gel
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off from the reaction mixture, extraction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=7/1)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
